quinazolin-6-ol
Overview
Description
quinazolin-6-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinazolin-6-ol, also known as 6-Quinazolinol, is a compound that has been found to have a broad range of targets due to its diverse pharmacological activities . It has been reported to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . The compound’s primary targets are often associated with these activities. For instance, in its anti-cancer role, it may target specific proteins or enzymes involved in cell proliferation and survival.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For example, in its role as an anti-cancer agent, it may inhibit the activity of certain enzymes, leading to the disruption of cancer cell proliferation . In its anti-microbial role, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Biochemical Pathways
This compound affects various biochemical pathways depending on its target. In the context of its anti-cancer activity, it may affect pathways involved in cell proliferation and survival. As an anti-microbial agent, it can affect the pathways involved in biofilm formation . The downstream effects of these pathway disruptions can lead to the death of cancer cells or the inhibition of microbial growth.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic efficacy. Altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The result of this compound’s action at the molecular and cellular level is largely dependent on its target and mode of action. For instance, in its anti-cancer role, it may lead to the death of cancer cells . In its anti-microbial role, it can result in the inhibition of microbial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications .
Biochemical Analysis
Biochemical Properties
Quinazolin-6-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain quinazolinone derivatives have shown promising broad-spectrum anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific derivative of this compound and the biological context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-6-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: quinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
quinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Quinazolinone: Another member of the quinazoline family with similar biological activities.
Quinazoline: The parent compound of quinazolin-6-ol, lacking the hydroxyl group.
Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
quinazolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMVEXRMOAIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343415 | |
Record name | 6-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-93-6 | |
Record name | 6-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.